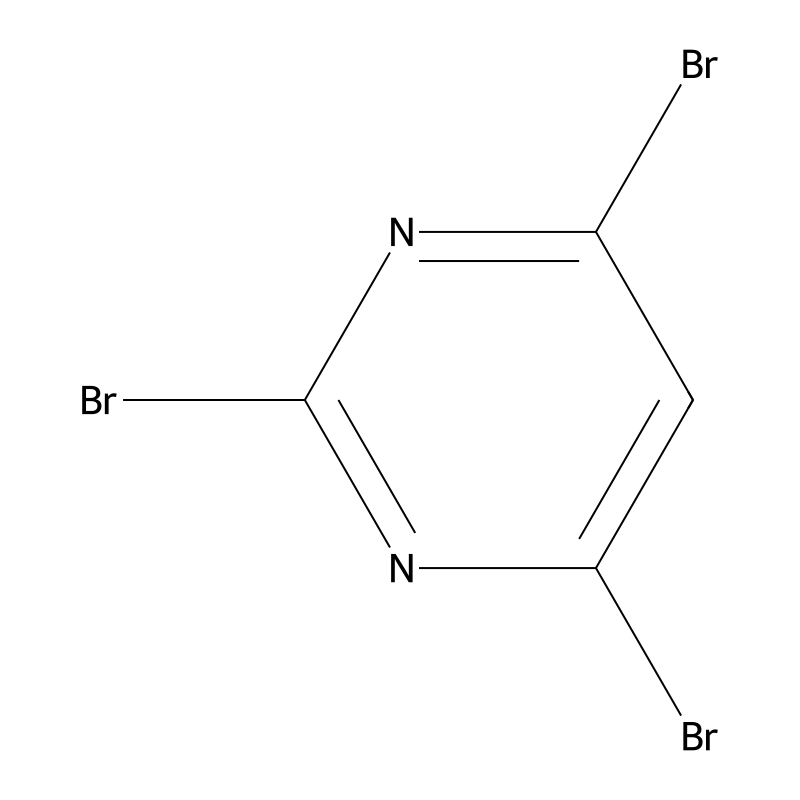

2,4,6-Tribromopyrimidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2,4,6-Tribromopyrimidine is a tri-halogenated heterocyclic compound serving as a pivotal building block for the synthesis of multi-substituted pyrimidines. Its primary value lies in its capacity for sequential, site-selective functionalization via palladium-catalyzed cross-coupling reactions. The carbon-bromine bonds offer a distinct reactivity profile compared to other halides, enabling controlled, stepwise elaboration of the pyrimidine core, a common scaffold in pharmaceuticals and functional materials. [REFS-1, REFS-2]

References

- [1] Wan, Y., Alterman, M., Larhed, M., & Hallberg, A. (2006). One-Pot, Three-Step, Sequential Cross-Coupling of 2,4,6-Tribromopyrimidine: Synthesis of 2,4,6-Trisubstituted Pyrimidines. The Journal of Organic Chemistry, 71(11), 4349–4352.

- [2] Lakshminarayana, G., & Kappe, C. O. (2005). Rapid Microwave-Assisted Suzuki Cross-Coupling of 2,4,6-Trihalogenopyrimidines. The Journal of Organic Chemistry, 70(14), 5467–5474.

Direct substitution of 2,4,6-tribromopyrimidine with its chloro-analog, 2,4,6-trichloropyrimidine, is often unviable in process-sensitive applications. The carbon-bromine bond is significantly more reactive in the rate-determining oxidative addition step of common cross-coupling reactions. [1] This allows for reactions to proceed under milder thermal conditions and with shorter cycle times, which is critical for preserving thermally labile functional groups on coupling partners and reducing energy costs. [2] Attempting the same transformation with the less reactive trichloropyrimidine typically requires higher temperatures or more complex catalytic systems, which can lead to lower yields, increased byproduct formation, and a different impurity profile, complicating downstream purification.

References

- [1] Generally accepted reactivity order for halogens is I > Br > Cl > F in palladium-catalyzed cross-coupling reactions. This trend is inversely correlated with the C-X bond dissociation energy.

- [2] Lakshminarayana, G., & Kappe, C. O. (2005). Rapid Microwave-Assisted Suzuki Cross-Coupling of 2,4,6-Trihalogenopyrimidines. The Journal of Organic Chemistry, 70(14), 5467–5474.

Accelerated Suzuki Coupling Kinetics Enabling Higher Process Throughput

In a direct comparison of Suzuki cross-coupling reactions with phenylboronic acid under microwave-assisted conditions, 2,4,6-tribromopyrimidine reached full conversion to the trisubstituted product significantly faster than its chloro-analog. The tribromo- starting material required only 5 minutes, whereas the trichloro- equivalent needed 30 minutes to achieve the same outcome. [1]

| Evidence Dimension | Time to >95% Conversion (Trisarylation) |

| Target Compound Data | 5 minutes |

| Comparator Or Baseline | 2,4,6-Trichloropyrimidine: 30 minutes |

| Quantified Difference | 6x faster reaction time |

| Conditions | Microwave irradiation at 150 °C, Pd(PPh3)4 (5 mol%), phenylboronic acid (3.3 equiv.), Na2CO3, in DME/H2O. |

A six-fold reduction in reaction time directly translates to increased reactor throughput, lower energy consumption, and reduced manufacturing costs in a production environment.

Predictable Regioselectivity for Stepwise Synthesis of Tri-Differentiated Pyrimidines

The differential reactivity of the three C-Br bonds enables controlled, sequential functionalization. A one-pot, three-step procedure has been demonstrated where distinct coupling partners are introduced sequentially by controlling the reaction conditions. A Sonogashira coupling occurs selectively at the C4-position at room temperature, followed by a Suzuki coupling at the C6-position at 60 °C, and a final Suzuki coupling at the C2-position at 80 °C, affording the desired pure 2,4,6-trisubstituted pyrimidine in high yield. [1]

| Evidence Dimension | Isolated Yield of Single Regioisomer |

| Target Compound Data | 60–80% for various tri-substituted products |

| Comparator Or Baseline | A non-selective process or less-defined starting material, which would yield a complex mixture of isomers requiring extensive purification. |

| Quantified Difference | Provides a single, pure isomer versus a difficult-to-separate mixture. |

| Conditions | One-pot sequential addition of catalysts and reagents at progressively higher temperatures (Room Temp → 60 °C → 80 °C). |

This predictable regioselectivity is crucial for the rational design of complex molecules, eliminating the risk of isomeric contamination and avoiding costly, often impractical, purification steps.

Kinetically-Controlled Synthesis with Thermally Sensitive Substrates

Where a synthetic route involves coupling partners with sensitive functional groups (e.g., esters, aldehydes, certain heterocycles), the higher reactivity of 2,4,6-tribromopyrimidine is enabling. It allows for successful cross-coupling at lower temperatures and with shorter reaction times, minimizing substrate degradation that would occur under the harsher conditions required for the corresponding chloro-analog. [1]

Scaffold for Combinatorial Library Synthesis in Discovery Programs

For generating libraries of novel compounds for structure-activity relationship (SAR) studies in drug discovery or materials science, this compound is a preferred platform. Its well-defined, stepwise reactivity at the 4, 6, and 2 positions allows for the systematic and predictable introduction of three distinct diversity elements, facilitating the rapid exploration of chemical space. [2]

References

- [1] Lakshminarayana, G., & Kappe, C. O. (2005). Rapid Microwave-Assisted Suzuki Cross-Coupling of 2,4,6-Trihalogenopyrimidines. The Journal of Organic Chemistry, 70(14), 5467–5474.

- [2] Wan, Y., Alterman, M., Larhed, M., & Hallberg, A. (2006). One-Pot, Three-Step, Sequential Cross-Coupling of 2,4,6-Tribromopyrimidine: Synthesis of 2,4,6-Trisubstituted Pyrimidines. The Journal of Organic Chemistry, 71(11), 4349–4352.

XLogP3

GHS Hazard Statements

H302 (90.7%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (90.7%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant